2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)-
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Overview
Description
2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- is an organic compound that belongs to the benzoxazolone family. This compound is characterized by a benzoxazolone ring structure with a chlorine atom at the 5th position and a 1-oxopropyl group at the 3rd position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- typically involves the chlorination of benzoxazolone derivatives. One common method includes the reaction of benzoxazolone with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of activated iron as a catalyst can enhance the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazolone derivatives.
Scientific Research Applications
2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Benzoxazolone, 5-chloro-3-(1-oxobutyl)
- 2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopentyl)
- 2(3H)-Benzoxazolone, 5-chloro-3-(1-oxohexyl)
Uniqueness
2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-oxopropyl group at the 3rd position and the chlorine atom at the 5th position makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
115444-28-5 |
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Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
5-chloro-3-propanoyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H8ClNO3/c1-2-9(13)12-7-5-6(11)3-4-8(7)15-10(12)14/h3-5H,2H2,1H3 |
InChI Key |
XGUXVRYGXOYDMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
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